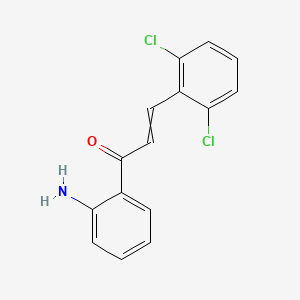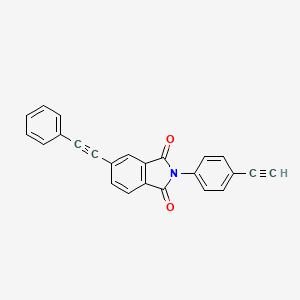
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties. This compound features an isoindole core with ethynylphenyl and phenylethynyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method is the Sonogashira-Hagihara coupling reaction, which is used to form the ethynylphenyl and phenylethynyl groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira-Hagihara coupling reaction. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions, which are crucial for its function as a fluorescent probe or in electronic applications. Additionally, the isoindole core can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-ethynylphenyl)methane
- Tetrakis(4-ethynylphenyl)silane
- Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals
Uniqueness
2-(4-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole core with ethynylphenyl and phenylethynyl substituents. This structure imparts distinct electronic properties, making it valuable in various research applications, particularly in the fields of organic electronics and fluorescence-based studies .
Properties
CAS No. |
917511-32-1 |
|---|---|
Molecular Formula |
C24H13NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H13NO2/c1-2-17-10-13-20(14-11-17)25-23(26)21-15-12-19(16-22(21)24(25)27)9-8-18-6-4-3-5-7-18/h1,3-7,10-16H |
InChI Key |
IJCGLMISAFTFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


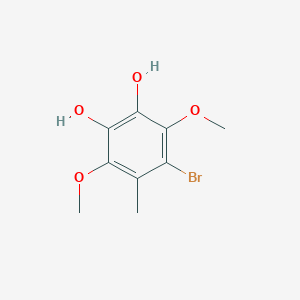
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
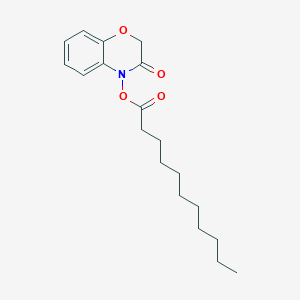
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)

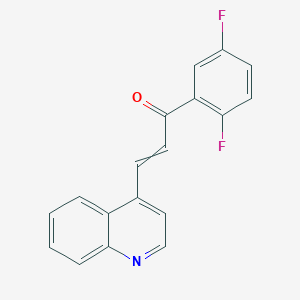
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
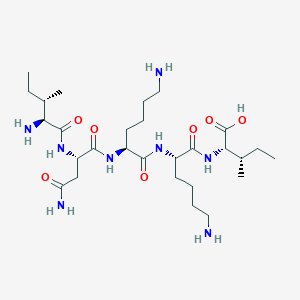

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
